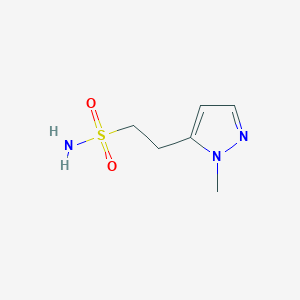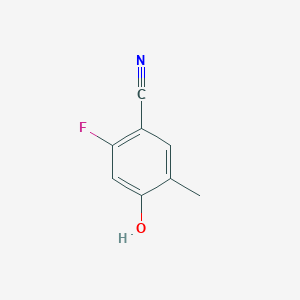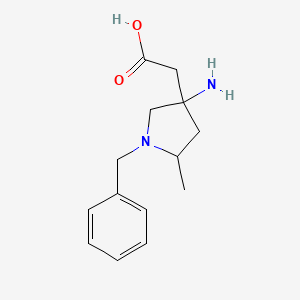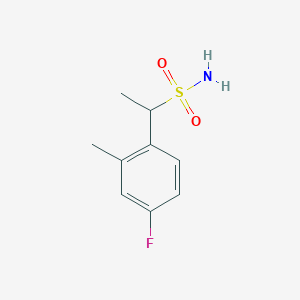
2-(1-Methyl-1H-pyrazol-5-yl)ethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1H-pyrazol-5-yl)ethane-1-sulfonamide is a chemical compound with the molecular formula C6H11N3O2S It is characterized by the presence of a pyrazole ring substituted with a methyl group and an ethane-1-sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)ethane-1-sulfonamide typically involves the reaction of 1-methyl-1H-pyrazole with ethane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-5-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-5-yl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-5-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazole-5-carboxamide
- 1-Methyl-1H-pyrazole-5-sulfonic acid
- 1-Methyl-1H-pyrazole-5-thiol
Uniqueness
2-(1-Methyl-1H-pyrazol-5-yl)ethane-1-sulfonamide is unique due to the presence of both a sulfonamide group and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H11N3O2S |
|---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
2-(2-methylpyrazol-3-yl)ethanesulfonamide |
InChI |
InChI=1S/C6H11N3O2S/c1-9-6(2-4-8-9)3-5-12(7,10)11/h2,4H,3,5H2,1H3,(H2,7,10,11) |
InChI Key |
YXVNGWSVVOVIQE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CCS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13271023.png)

![4-Methanesulfonyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B13271046.png)



![4-{[(3-Hydroxypropyl)amino]methyl}benzonitrile](/img/structure/B13271076.png)

![3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide](/img/structure/B13271087.png)
![3-[1-(Propan-2-yl)-1H-pyrazol-5-yl]butan-2-ol](/img/structure/B13271090.png)
![(2-Ethoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13271103.png)

![2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13271112.png)
![(3-Methylbutan-2-YL)[2-(thiophen-2-YL)ethyl]amine](/img/structure/B13271123.png)
